Rhodonocardin b
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Overview
Description
Rhodonocardin B is an angucycline-type antibiotic isolated from the bacterium Nocardia species. It is characterized by a benz[a]anthraquinone skeleton decorated with three sugar units: rhodinose, 2-thioglucose, and glucose, which are joined via O-glycosidic bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rhodonocardin B involves complex biosynthetic pathways. The benz[a]anthraquinone skeleton is formed through a series of enzymatic reactions, including polyketide synthesis and subsequent modifications. The sugar units are attached via glycosylation reactions, which are catalyzed by specific glycosyltransferases .
Industrial Production Methods
Industrial production of this compound is typically achieved through fermentation processes using Nocardia species. The fermentation conditions, such as temperature, pH, and nutrient composition, are optimized to maximize the yield of the compound .
Chemical Reactions Analysis
Types of Reactions
Rhodonocardin B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Substitution reactions can occur at the sugar units or the anthraquinone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and substituted anthraquinones .
Scientific Research Applications
Rhodonocardin B has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Rhodonocardin B involves the inhibition of bacterial enzymes essential for cell wall synthesis. The compound targets specific enzymes, disrupting their function and leading to bacterial cell death . The molecular pathways involved include the inhibition of glycosyltransferases and other enzymes involved in peptidoglycan synthesis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Rhodonocardin B include:
Rhodonocardin A: Another angucycline-type antibiotic isolated from Nocardia species.
Other Angucycline Antibiotics: Compounds like landomycin and urdamycin, which share structural similarities with this compound.
Uniqueness
This compound is unique due to its specific sugar units and the presence of a thioglucose moiety, which is uncommon in other angucycline antibiotics .
Properties
Molecular Formula |
C31H36O18S |
---|---|
Molecular Weight |
728.7 g/mol |
IUPAC Name |
5-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-sulfanyloxan-2-yl]oxy-2,3,8,12b-tetrahydroxy-3-methyl-4a-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione |
InChI |
InChI=1S/C31H36O18S/c1-29(44)8-30(49-27-23(41)21(39)19(37)12(6-32)46-27)14(48-28-24(50)22(40)20(38)13(7-33)47-28)5-10-16(31(30,45)26(43)25(29)42)18(36)9-3-2-4-11(34)15(9)17(10)35/h2-5,12-13,19-25,27-28,32-34,37-42,44-45,50H,6-8H2,1H3/t12-,13-,19-,20-,21+,22+,23-,24-,25?,27-,28-,29?,30?,31?/m1/s1 |
InChI Key |
GTNPVPDWWGQDMU-QMMNKCGOSA-N |
Isomeric SMILES |
CC1(CC2(C(=CC3=C(C2(C(=O)C1O)O)C(=O)C4=C(C3=O)C(=CC=C4)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)S)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O |
Canonical SMILES |
CC1(CC2(C(=CC3=C(C2(C(=O)C1O)O)C(=O)C4=C(C3=O)C(=CC=C4)O)OC5C(C(C(C(O5)CO)O)O)S)OC6C(C(C(C(O6)CO)O)O)O)O |
Origin of Product |
United States |
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